molecular formula C8H10FNO3 B13316150 2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol

2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol

Cat. No.: B13316150
M. Wt: 187.17 g/mol
InChI Key: BNIINMWRJJCQFM-UHFFFAOYSA-N
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Description

2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol is an organic compound with the molecular formula C8H10FNO3 and a molecular weight of 187.17 g/mol . This compound is characterized by the presence of an amino group, a fluoroethyl group, and three hydroxyl groups attached to a benzene ring. It is a valuable chemical in various research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol typically involves multi-step organic reactionsThe hydroxyl groups are usually introduced through hydroxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process typically requires precise control of temperature, pressure, and pH to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluoroethyl group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol is unique due to the presence of both the amino and fluoroethyl groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C8H10FNO3

Molecular Weight

187.17 g/mol

IUPAC Name

2-(1-amino-2-fluoroethyl)benzene-1,3,5-triol

InChI

InChI=1S/C8H10FNO3/c9-3-5(10)8-6(12)1-4(11)2-7(8)13/h1-2,5,11-13H,3,10H2

InChI Key

BNIINMWRJJCQFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(CF)N)O)O

Origin of Product

United States

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